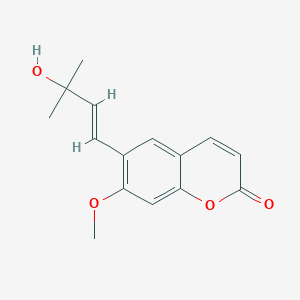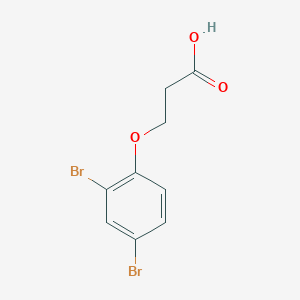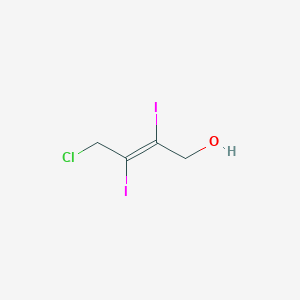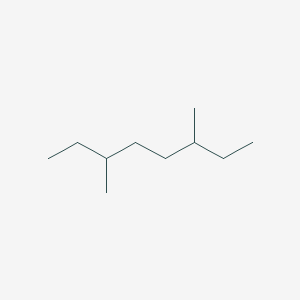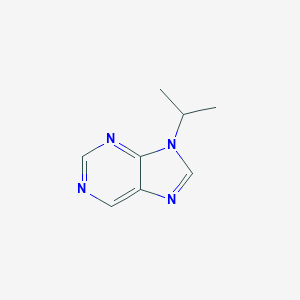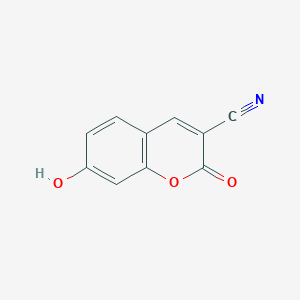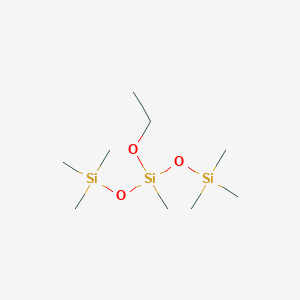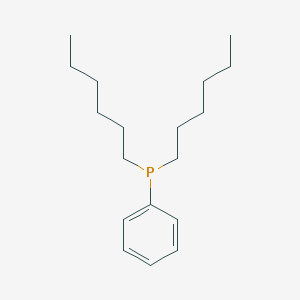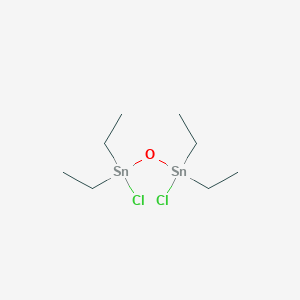
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane (DTEDS) is a chemical compound that has been widely used in scientific research due to its unique properties. It is a member of the organotin family of compounds, which have been extensively studied for their biological and pharmacological activities. DTEDS has been shown to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activities.
Mechanism Of Action
The exact mechanism of action of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane is not fully understood. However, it is believed to work by disrupting the cell membrane of bacteria and fungi, leading to cell death. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical And Physiological Effects
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, leading to a decrease in cholesterol levels. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, leading to an increase in the bioavailability of certain drugs.
Advantages And Limitations For Lab Experiments
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. In addition, it exhibits a range of interesting biological and pharmacological activities, making it a useful tool for studying these processes. However, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane also has some limitations. It is toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, it has a relatively short half-life in vivo, which can make it difficult to study its pharmacokinetics.
Future Directions
There are several future directions for research on 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane. One area of interest is the development of new derivatives of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane with improved pharmacological properties. Another area of interest is the study of the pharmacokinetics of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane in vivo, which could lead to the development of new therapeutic applications. Finally, the use of 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane as a tool for studying the mechanisms of action of other organotin compounds is also an area of interest.
Synthesis Methods
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane can be synthesized by reacting tetraethyltin with stannous chloride and hydrochloric acid. The reaction produces a mixture of products, which are then separated using column chromatography. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been used extensively in scientific research as a tool for studying the biological and pharmacological activities of organotin compounds. It has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has also been shown to exhibit antifungal activity against Candida albicans and Aspergillus niger. In addition, 1,3-Dichloro-1,1,3,3-tetraethyldistannoxane has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast, prostate, and lung cancer.
properties
CAS RN |
17973-82-9 |
|---|---|
Product Name |
1,3-Dichloro-1,1,3,3-tetraethyldistannoxane |
Molecular Formula |
C8H20Cl2OSn2 |
Molecular Weight |
440.6 g/mol |
IUPAC Name |
chloro-[chloro(diethyl)stannyl]oxy-diethylstannane |
InChI |
InChI=1S/4C2H5.2ClH.O.2Sn/c4*1-2;;;;;/h4*1H2,2H3;2*1H;;;/q;;;;;;;2*+1/p-2 |
InChI Key |
WQGIIPWHQUMECN-UHFFFAOYSA-L |
SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
Canonical SMILES |
CC[Sn](CC)(O[Sn](CC)(CC)Cl)Cl |
Other CAS RN |
17973-82-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



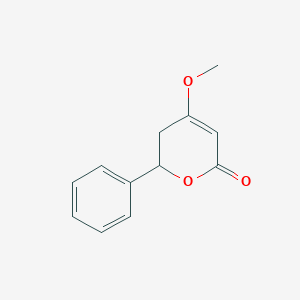
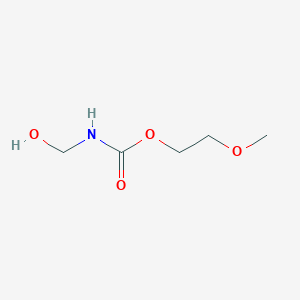
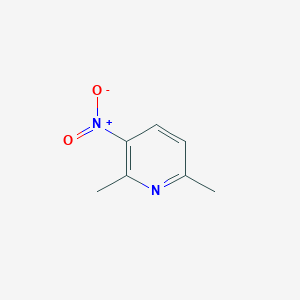
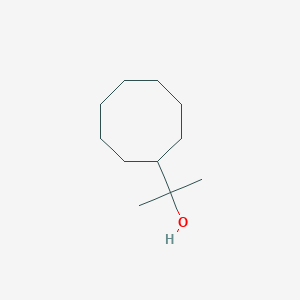
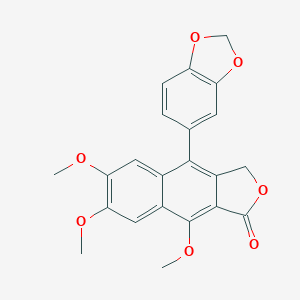
![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
